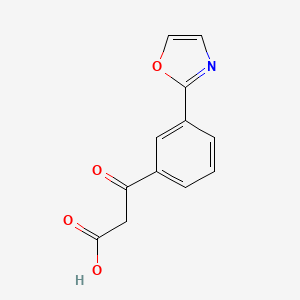

3-(3-Oxazol-2-yl-phenyl)-3-oxo-propionic acid

Cat. No. B8429002

M. Wt: 231.20 g/mol

InChI Key: PMULQRSPXDDXRR-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06548495B2

Procedure details

The 3-(3-oxazol-2-yl-phenyl)-3-oxo-propionic acid was prepared from 3-oxazol-2-yl-benzoyl chloride [prepared by the following sequence: i.) To a solution of isophthalic acid monomethyl ester (5.83 g) in DMF (150 mL) were added at −35° C. 88% 1-hydroxy-benzotriazole (7.83 g) and N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (9.78 g) and the mixture was stirred for 10 min. A solution of amino-acetaldehyde dimethylacetal (4.53 mL) in DMF (30 mL) was added dropwise over 10 min. The mixture was allowed to warm up to 0° C. over 2 h, diluted with H2O and extracted with EtOAc. The organic layer was washed successively with 5% aqueous citric acid, sat. NaHCO3-solution and brine, dried over Na2SO4 and evaporated in vacuum to give 3-[N-(2,2-dimethoxy-ethyl)-aminocarbonyl]-benzoic acid methyl ester (8.2 g) as an oil. ii.) To a solution of this material (5.4 g) in THF (40 mL) was added 6N HCl (10 mL). After being stirred 20° C. for 2 h, the mixture was partitioned between EtOAc and brine. The organic layer was dried and evaporated to give 3-[N-(2-oxo-ethyl)-aminocarbonyl]-benzoic acid methyl ester (4.0 g) as an oil. iii.) A solution of this material (4.0 g) in dichloromethane (35 mL) was added at 20° C. to a solution of iodine (9.1 g) and triphenylphosphine (9.4 g) in dichloromethane (350 mL). The brown solution was stirred at 20° C. for 0.5 h and subsequently washed with 0.1M sodium thiosulfate solution and H2O, dried over Na2SO4 and evaporated to give 3-oxazol-2-yl-benzoic acid methyl ester (1.05 g) as light-brown solid, mp. 64-70° C. iv.) A mixture of this material (0.41 g), EtOH (4 mL) and 2N KOH (2 mL) was heated to 80° C. for 1.5 h. The solution was diluted with H2O and washed with diethylether. The aqueous layer was acidified with 3N HCl and the product was extracted with EtOAc to give 3-oxazol-2-yl-benzoic acid (0.28 g) as a light-brown solid, mp. 187-188° C. v.) This carboxylic acid (4.2 g) was heated with thionyl chloride in toluene and the resulting carboxylic acid chloride was used directly in the next step.] (4.4 g) and bis(trimethylsilyl)malonate with n-BuLi in ether at −60° C. to 0° C. according to general procedure K (method c2). The crude material was transformed into the title compound by stirring in isopropenyl acetate and conc. H2SO4 according to general procedure L (method a). Obtained as pale-yellow crystals (1.8 g).

Quantity

9.78 g

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[O:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][CH:14]=1)[C:9](Cl)=[O:10].[CH3:15][O:16][C:17](=[O:27])[C:18]1[CH:26]=[CH:25][CH:24]=[C:20]([C:21]([OH:23])=O)[CH:19]=1.ON1C2C=CC=CC=2N=N1.Cl.CN(C)CCCN=C=NCC.[CH3:50][O:51][CH:52]([O:55][CH3:56])[CH2:53][NH2:54]>CN(C=O)C.O>[O:1]1[CH:5]=[CH:4][N:3]=[C:2]1[C:6]1[CH:7]=[C:8]([C:9](=[O:10])[CH2:18][C:17]([OH:27])=[O:16])[CH:12]=[CH:13][CH:14]=1.[CH3:15][O:16][C:17](=[O:27])[C:18]1[CH:26]=[CH:25][CH:24]=[C:20]([C:21]([NH:54][CH2:53][CH:52]([O:55][CH3:56])[O:51][CH3:50])=[O:23])[CH:19]=1 |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

O1C(=NC=C1)C=1C=C(C(=O)Cl)C=CC1

|

Step Two

|

Name

|

|

|

Quantity

|

5.83 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(C1=CC(C(=O)O)=CC=C1)=O

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Step Three

|

Name

|

|

|

Quantity

|

7.83 g

|

|

Type

|

reactant

|

|

Smiles

|

ON1N=NC2=C1C=CC=C2

|

|

Name

|

|

|

Quantity

|

9.78 g

|

|

Type

|

reactant

|

|

Smiles

|

Cl.CN(CCCN=C=NCC)C

|

Step Four

|

Name

|

|

|

Quantity

|

4.53 mL

|

|

Type

|

reactant

|

|

Smiles

|

COC(CN)OC

|

|

Name

|

|

|

Quantity

|

30 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

0 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

prepared by the following sequence

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with EtOAc

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic layer was washed successively with 5% aqueous citric acid, sat. NaHCO3-solution and brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over Na2SO4

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

evaporated in vacuum

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O1C(=NC=C1)C=1C=C(C=CC1)C(CC(=O)O)=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

COC(C1=CC(=CC=C1)C(=O)NCC(OC)OC)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 8.2 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |